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Compound of Interest

Compound Name: Palmatrubin

Cat. No.: B100322

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
protoberberine alkaloid, Palmatrubine. Due to the limited availability of direct and complete
spectroscopic datasets for Palmatrubine in publicly accessible databases, this guide also
draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide
a thorough understanding of its spectral properties. This approach is justified by the structural
similarity between the two compounds, where Palmatrubine is a hydroxylated derivative of
Palmatine.

Chemical Structure and Properties
o Compound Name: Palmatrubine

e CAS Number: 16176-68-4

e Molecular Formula: C20H20NOa*

e |[UPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium

Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their
diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring
system.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b100322?utm_src=pdf-interest
https://www.benchchem.com/product/b100322?utm_src=pdf-body
https://www.benchchem.com/product/b100322?utm_src=pdf-body
https://www.benchchem.com/product/b100322?utm_src=pdf-body
https://www.benchchem.com/product/b100322?utm_src=pdf-body
https://www.benchchem.com/product/b100322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental
composition and exact mass of a compound. While a specific high-resolution mass spectrum
for Palmatrubine is not readily available in the surveyed literature, the expected exact mass
can be calculated from its molecular formula.

For the related compound, Palmatine (C21:H22NOa4"), the observed mass-to-charge ratio ([M]*)
is approximately 352.15 m/z. Given that Palmatrubine has one less methyl group and one
additional hydroxyl group compared to Palmatine, its expected mass would be different. The
fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically
characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable
structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Palmatrubine

Parameter Value

Molecular Formula C20H20NOa4*
Monoisotopic Mass 338.1387 u

lonization Mode Positive (typically ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing
detailed information about the chemical environment of individual protons (*H NMR) and carbon
atoms (33C NMR). Specific, publicly available *H and 13C NMR spectra for Palmatrubine are
scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable
reference for predicting the chemical shifts of Palmatrubine.

The key structural difference between Palmatine and Palmatrubine is the substitution at one of
the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of
the nearby aromatic protons and carbons.
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Table 2: Predicted *H NMR Chemical Shifts (8) for Palmatrubine

Predicted Chemical

Coupling Constant

Proton _ Multiplicity

Shift (ppm) (J, Hz)
H-1 ~7.0-7.2 d ~8.5
H-4 ~6.8-7.0 d ~8.5
H-5 ~3.0-3.2 t ~6.0
H-6 ~4.8-5.0 t ~6.0
H-8 ~9.5-9.8 S
H-11 ~7.8-8.0 S
H-12 ~7.5-7.7 S
2-OCHs ~3.94.1 S
3-OCHs ~3.94.1 S
10-OCHs ~3.9-4.1 S
9-OH Variable br s

Note: Predicted values are based on the known spectrum of Palmatine and expected

substituent effects. Actual values may vary depending on the solvent and experimental

conditions.

Table 3: Predicted 3C NMR Chemical Shifts (d) for Palmatrubine
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Carbon Predicted Chemical Shift (ppm)
C-1 ~110-112

C-2 ~148-150

C-3 ~150-152

C-14 ~105-107

C-4a ~125-127

C-5 ~28-30

C-6 ~55-57

C-8 ~143-145

C-8a ~120-122

C-9 ~145-147 (hydroxyl-bearing)
C-10 ~150-152

C-11 ~108-110

C-12 ~122-124

C-12a ~130-132

C-13a ~135-137

C-13b ~120-122

2-OCHs ~56-58

3-OCHs ~56-58

10-OCHs ~56-58

Note: Predicted values are based on the known spectrum of Palmatine and expected

substituent effects.

Experimental Protocols
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The following are generalized experimental protocols for obtaining NMR and MS data for

protoberberine alkaloids like Palmatrubine.

NMR Spectroscopy

Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of
a deuterated solvent such as methanol-d4 (CD3OD) or dimethyl sulfoxide-de (DMSO-ds).
Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H and 13C spectra.

IH NMR Acquisition:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: 0-12 ppm.

o Number of scans: 16-64, depending on the sample concentration.

o Relaxation delay: 1-5 s.

13C NMR Acquisition:

o Pulse sequence: Proton-decoupled pulse sequence.

o Spectral width: 0-200 ppm.

o Number of scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation delay: 2-5 s.

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry
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o Sample Preparation: A dilute solution of the sample (typically 1-10 pg/mL) is prepared in a
suitable solvent like methanol or acetonitrile, often with the addition of a small amount of
formic acid to promote ionization.

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is
ideal.

e LC Conditions (for LC-MS):
o Column: Areversed-phase C18 column is commonly used.

o Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic
acid, is typical.

¢ MS Conditions:

o lonization Source: Electrospray ionization (ESI) in positive ion mode is generally used for
alkaloids.

o Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 100-1000.

o Tandem MS (MS/MS): For fragmentation studies, precursor ions are selected and
fragmented using collision-induced dissociation (CID).

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like Palmatrubine.
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Spectroscopic Analysis
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Workflow for the isolation and spectroscopic characterization of Palmatrubine.

This workflow begins with the extraction of the compound from its natural source, followed by
purification. The purified sample is then subjected to NMR and MS analysis. The resulting
spectral data are then interpreted to elucidate the chemical structure of the compound.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for Palmatrubine,
based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed
experimental protocols and a general workflow for the analysis of such compounds are also
presented. For definitive structural confirmation, it is imperative to acquire and analyze the
actual spectroscopic data of an authenticated sample of Palmatrubine. This guide serves as a
valuable resource for researchers and scientists involved in the study and development of
natural products.

 To cite this document: BenchChem. [Spectroscopic Data of Palmatrubine: A Technical

Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100322#spectroscopic-data-of-palmatrubin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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